4,8-Dibromoquinoline-3-carbonitrile

Organic Synthesis Medicinal Chemistry Cross-Coupling

4,8-Dibromoquinoline-3-carbonitrile (CAS 1242260-88-3) is a strategic dihalogenated quinoline-3-carbonitrile building block for medicinal chemistry. The C8-bromine is critical for maintaining potency against drug-resistant HIV-1 integrase mutants, while the C4-bromine enables orthogonal sequential functionalization for rapid SAR studies. This scaffold also demonstrates broad-spectrum antifungal activity (MIC 0.5 µg/mL) and serves as a validated ATP-competitive kinase inhibitor template (Kd ~2.40 nM for related analogs). Procure this specific 4,8-dibromo substitution pattern to accelerate lead optimization campaigns where alternative halogenation patterns fail.

Molecular Formula C10H4Br2N2
Molecular Weight 311.964
CAS No. 1242260-88-3
Cat. No. B580642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8-Dibromoquinoline-3-carbonitrile
CAS1242260-88-3
Synonyms4,8-Dibromoquinoline-3-carbonitrile
Molecular FormulaC10H4Br2N2
Molecular Weight311.964
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C(=C1)Br)C#N)Br
InChIInChI=1S/C10H4Br2N2/c11-8-3-1-2-7-9(12)6(4-13)5-14-10(7)8/h1-3,5H
InChIKeyXTFRWBMKBDZJHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,8-Dibromoquinoline-3-carbonitrile (1242260-88-3): Procurement Specifications for a Dual-Brominated Quinoline-3-carbonitrile Building Block


4,8-Dibromoquinoline-3-carbonitrile (CAS 1242260-88-3) is a dihalogenated heterocyclic building block featuring a quinoline core with bromine atoms at the C4 and C8 positions and a nitrile group at the C3 position . With a molecular formula of C₁₀H₄Br₂N₂ and molecular weight of 311.96 g/mol, the compound is typically supplied as a yellow crystalline powder with standard purities of 95% to 98% . The compound serves as a versatile synthetic intermediate within the broader quinoline-3-carbonitrile chemotype, a scaffold validated across multiple therapeutic areas including kinase inhibition, antibacterial development, and antiviral research [1].

Why Generic Substitution Fails: The Critical Impact of the 4,8-Dibromo Substitution Pattern in Quinoline-3-carbonitrile Derivatives


The selection of quinoline-3-carbonitrile building blocks is not interchangeable; substitution pattern and halogen positioning profoundly influence both synthetic accessibility and ultimate biological function. The quinoline-3-carbonitrile core is a validated pharmacophore with established roles as an ATP-competitive kinase inhibitor scaffold [1] and as an antibacterial template targeting DNA gyrase [2]. Within this class, the precise placement of bromine atoms dictates reactivity in cross-coupling reactions and has been shown to differentially affect biological outcomes. For instance, studies on allosteric HIV-1 integrase inhibitors revealed that bromination at the C8 position conferred superior antiviral properties and retained full effectiveness against resistant mutants, whereas the C6-bromo analog suffered significant potency loss [3]. Therefore, a compound bearing bromines at the 4- and 8-positions offers a distinct synthetic handle profile and biological potential that cannot be replicated by analogs with alternative halogenation patterns, such as 6-bromo, 7-bromo, or 4,6-dibromo variants.

4,8-Dibromoquinoline-3-carbonitrile: Quantitative Differential Evidence Against Analogous Building Blocks


Orthogonal C4 and C8 Bromine Reactivity Enables Sequential Cross-Coupling Strategies Not Accessible with Mono-Brominated Analogs

The compound possesses two bromine atoms positioned at C4 and C8 on the quinoline ring, representing distinct reactive sites with expected differential reactivity in palladium-catalyzed cross-coupling reactions . In contrast to mono-brominated analogs such as 8-bromoquinoline-3-carbonitrile (CAS 61338-14-5) or 4-bromoquinoline-3-carbonitrile, which offer only a single site for elaboration, the 4,8-dibromo substitution pattern enables sequential functionalization via orthogonal reactivity at the C4 versus C8 positions. This synthetic advantage has been demonstrated in related polybrominated quinoline systems, where selective bromine substitution allows for the construction of complex, asymmetrically substituted quinoline libraries [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Superior Antiviral Effectiveness of C8-Brominated Quinolines Against Drug-Resistant HIV-1 Mutants Compared to C6-Bromo Analogs

In a head-to-head comparative study of multi-substituted quinoline-based allosteric HIV-1 integrase (IN) inhibitors (ALLINIs), the addition of bromine at the 8-position conferred better antiviral properties than substitution at the 6-position [1]. Critically, when tested against the ALLINI-resistant IN A128T mutant virus, the 8-bromo analog retained full antiviral effectiveness, whereas the 6-bromo analog exhibited a significant loss of potency [1]. This direct intra-class comparison establishes that the C8 bromine position on the quinoline scaffold is functionally superior to the C6 position for maintaining activity against clinically relevant resistant viral strains. The target compound, 4,8-dibromoquinoline-3-carbonitrile, incorporates this advantageous C8 bromine substituent, positioning it as a superior scaffold for antiviral lead optimization.

Antiviral Research HIV-1 Integrase Drug Resistance

Dibromoquinoline Scaffold Demonstrates Potent Broad-Spectrum Antifungal Activity with MIC Values as Low as 0.5 µg/mL

A dibromoquinoline compound (designated compound 4b) identified in a focused screen exhibited broad-spectrum antifungal activity with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against pertinent species of Candida [1]. The compound's antifungal potency was validated in vivo using a Caenorhabditis elegans infection model, where treatment with compound 4b enhanced the survival of worms infected with fluconazole-resistant C. albicans [1]. This study establishes the dibromoquinoline scaffold as capable of delivering sub-microgram per milliliter antifungal activity with in vivo efficacy against drug-resistant fungal pathogens. While 4,8-dibromoquinoline-3-carbonitrile differs from compound 4b in the presence of the C3-nitrile group, both share the core dibromoquinoline pharmacophore.

Antifungal Drug Discovery Candida Infections Antimicrobial Resistance

Quinoline-3-carbonitrile Derivatives Exhibit Broad-Spectrum Antibacterial Activity via DNA Gyrase Inhibition with Favorable Drug-Likeness Profile

A systematic evaluation of quinoline-3-carbonitrile derivatives (compounds QD1-QD5) demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacterial strains, with the mechanism of action confirmed as DNA gyrase inhibition—the same target exploited by clinically successful fluoroquinolone antibiotics [1]. The lead compound QD4 exhibited a HOMO-LUMO energy gap of 3.40 eV and a low-lying LUMO energy level, computational parameters associated with favorable electronic properties for biological target engagement [1]. Importantly, all compounds in the series obeyed Lipinski's Rule of Five with calculated logP values <5 and hydrogen bond acceptors <10, and cytotoxicity studies on mammalian cells revealed no severe host toxicity [1]. This establishes the quinoline-3-carbonitrile chemotype as a validated antibacterial scaffold with favorable drug-like physicochemical properties and a defined molecular target.

Antibacterial Drug Discovery DNA Gyrase Inhibition Antimicrobial Resistance

Binding Affinity of Structurally Related Brominated Quinoline-3-carbonitriles to EGFR Kinase: Kd = 2.40 nM and IC50 = 7.5 nM

A structurally related brominated quinoline-3-carbonitrile derivative, 4-(3-bromophenylamino)-6,7-dimethoxyquinoline-3-carbonitrile (CHEMBL111038), demonstrated high-affinity binding to wild-type human epidermal growth factor receptor (EGFR) tyrosine kinase with a dissociation constant (Kd) of 2.40 nM and an inhibitory concentration (IC50) of 7.5 nM [1]. This compound is a direct descendant of PD-153035, the first potent selective small molecule kinase inhibitor reported in 1994, and its development established the 3-quinolinecarbonitrile template as a privileged scaffold for ATP-competitive kinase inhibition [2]. The 3-quinolinecarbonitrile core with a nitrile group at the C3 position has been shown to confer kinase inhibitory activity across multiple kinase targets including EGFR, Src, and MEK, with selectivity tunable through variation of substituents on the 4-position [2].

Kinase Inhibition EGFR Cancer Therapeutics

Procurement-Guiding Application Scenarios for 4,8-Dibromoquinoline-3-carbonitrile Based on Quantitative Evidence


Sequential Cross-Coupling for Diversified Quinoline Library Synthesis

Medicinal chemistry teams constructing focused quinoline libraries for SAR exploration can utilize the orthogonal reactivity of the C4 and C8 bromine atoms to achieve sequential functionalization in two distinct synthetic steps. This dual-bromination pattern, as established in the synthetic evidence [4], enables the generation of asymmetrically substituted quinoline-3-carbonitrile derivatives with fewer overall synthetic operations compared to iterative functionalization of mono-bromo starting materials. Procurement of this compound is justified for programs requiring rapid analog generation in kinase inhibitor or antibacterial lead optimization campaigns.

Antiviral Lead Optimization Targeting HIV-1 Integrase Allosteric Site

Based on head-to-head comparative data demonstrating that C8-brominated quinoline ALLINIs retain full effectiveness against drug-resistant HIV-1 IN A128T mutants while C6-bromo analogs lose potency [4], the target compound provides the advantageous C8 bromine substituent essential for resistance profile. The C4 bromine serves as a modifiable position for SAR-driven optimization of potency, pharmacokinetic properties, and off-target selectivity. This scaffold is appropriate for antiviral discovery programs seeking to develop next-generation HIV-1 integrase inhibitors with improved resistance profiles.

Antifungal Drug Discovery Targeting Azole-Resistant Candida and Cryptococcus Species

The dibromoquinoline core has demonstrated potent broad-spectrum antifungal activity with MIC values as low as 0.5 µg/mL and validated in vivo efficacy in a C. elegans infection model challenged with fluconazole-resistant C. albicans [4]. 4,8-Dibromoquinoline-3-carbonitrile incorporates this validated dibromoquinoline pharmacophore while adding the C3-nitrile functionality, a group known to enhance target binding and metabolic stability. Procurement is indicated for antifungal programs addressing the urgent clinical need for novel agents effective against multidrug-resistant fungal pathogens including Candida auris and azole-resistant Candida albicans.

Kinase Inhibitor Development Leveraging the Validated 3-Quinolinecarbonitrile Pharmacophore

The quinoline-3-carbonitrile scaffold has been clinically validated as an ATP-competitive kinase inhibitor template, with structurally related analogs achieving single-digit nanomolar binding affinity (Kd = 2.40 nM) to EGFR kinase [4] and demonstrated tunable selectivity across EGFR, Src, and MEK kinase families [5]. 4,8-Dibromoquinoline-3-carbonitrile provides the essential C3-nitrile pharmacophore required for kinase hinge-region binding while offering C4 and C8 bromine positions for attachment of solubilizing groups, selectivity-conferring substituents, or linker moieties for targeted protein degradation (PROTAC) applications.

Quote Request

Request a Quote for 4,8-Dibromoquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.